7-fluoro-4-hydroxyquinolin-2(1H)-one
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Overview
Description
7-fluoro-4-hydroxyquinolin-2(1H)-one is a chemical compound with the molecular formula C9H6FNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-hydroxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis often begins with 7-fluoroquinoline.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-fluoro-4-hydroxyquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes.
Interact with DNA: Intercalate into DNA, affecting its replication and transcription.
Modulate Signaling Pathways: Influence various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
8-fluoro-4-hydroxyquinoline-2-carboxylic acid: Similar structure with a carboxylic acid group at the 2nd position.
7-fluoro-4-hydroxyquinoline: Lacks the quinolin-2(1H)-one structure.
Uniqueness
7-fluoro-4-hydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a fluorine atom and a hydroxyl group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
71886-20-9 |
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Molecular Formula |
C9H6FNO2 |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
7-fluoro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) |
InChI Key |
JYJYIFHHYIEUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C=C2O |
Origin of Product |
United States |
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